

1,2-dichlorohexane chemical properties and CAS number

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An In-depth Technical Guide to the Chemical Properties and Analysis of 1,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexane is a chlorinated hydrocarbon with the chemical formula C₆H₁₂Cl₂. As a halogenated alkane, its chemical and physical properties are of interest in various fields of chemical research and development, including as a solvent, an intermediate in organic synthesis, and for toxicological studies. This technical guide provides a comprehensive overview of the core chemical properties of **1,2-dichlorohexane**, its CAS number for unambiguous identification, and representative experimental protocols for its synthesis and analysis. While detailed experimental procedures for **1,2-dichlorohexane** itself are not readily available in the cited literature, this guide presents established methods for the synthesis and analysis of closely related and structurally analogous compounds, providing a solid methodological foundation for researchers.

Physicochemical Properties of 1,2-Dichlorohexane

The fundamental physicochemical properties of **1,2-dichlorohexane** are summarized in the tables below. This data is essential for its handling, application in reactions, and for the development of analytical methods.

Table 1: General Chemical Properties of 1,2-Dichlorohexane



Property	Value
CAS Number	2162-92-7[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ Cl ₂ [1][2][3][5][6]
Molecular Weight	155.07 g/mol [2]
IUPAC Name	1,2-dichlorohexane[3]
Synonyms	Hexane, 1,2-dichloro-[1][3]

Table 2: Physical Properties of 1,2-Dichlorohexane

Property	Value
Appearance	Colorless liquid (presumed)
Boiling Point	173 °C[1]
Melting Point	-48.02 °C (estimate)[1]
Density	1.080 g/cm³ at 20 °C[1]
Flash Point	56.6 °C[1]
Refractive Index	1.437[1]
Solubility	Insoluble in water (predicted)
logP (Octanol/Water Partition Coefficient)	3.3[5]

Experimental Protocols

The following sections provide detailed experimental methodologies. As specific protocols for **1,2-dichlorohexane** were not found in the available literature, representative procedures for the synthesis of a closely related compound (cis-1,2-dichlorocyclohexane) and the analysis of a similar compound (1,2-dichloroethane) are presented. These protocols illustrate the key techniques and principles applicable to the study of **1,2-dichlorohexane**.



Exemplary Synthesis Protocol: Preparation of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide

This protocol describes the synthesis of a cyclic analogue of **1,2-dichlorohexane** and is adapted from a procedure in Organic Syntheses.[1][7] A similar approach could be envisioned for the synthesis of **1,2-dichlorohexane** starting from 1,2-epoxyhexane.

Materials:

- Triphenylphosphine
- Anhydrous benzene
- · Chlorine gas
- 1,2-Epoxycyclohexane
- Methanol
- Petroleum ether (30-60 °C)
- 5% aqueous sodium bisulfite solution
- · Anhydrous magnesium sulfate
- 1 L three-necked flask
- Gas inlet tube
- Mechanical stirrer
- · Condenser with a drying tube
- · Ice bath
- Heating mantle
- Addition funnel

Foundational & Exploratory



- Rotary evaporator
- · Vigreux column for distillation

Procedure:

- Preparation of Dichlorotriphenylphosphorane: In a 1 L three-necked flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube, a solution of 95 g (0.36 mol) of triphenylphosphine in 500 mL of anhydrous benzene is prepared.[1][7] The flask is cooled in an ice bath, and while stirring, chlorine gas is introduced through the gas inlet tube. [1][7] The flow of chlorine is stopped when the mixture develops a persistent lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.[1][7]
- Reaction with Epoxide: The gas inlet is replaced with an addition funnel. A solution of 24.5 g (0.250 mol) of 1,2-epoxycyclohexane in 50 mL of benzene is added dropwise over approximately 20 minutes.[1][7]
- Reflux and Work-up: The ice bath is replaced with a heating mantle, and the reaction mixture is stirred and refluxed for 4 hours.[1][7] After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 mL of methanol.[1][7]
- Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator.[1][7] The residue is triturated with 300 mL of petroleum ether (30-60 °C) to precipitate triphenylphosphine oxide, which is then removed by filtration.[1][7] The filtrate is washed with 250 mL portions of 5% aqueous sodium bisulfite and then with water.[1][7] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[1][7] The crude product is then purified by distillation through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane.[1][7]

Safety Precautions:

- Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1]
- Chlorine gas is highly toxic and corrosive; this procedure should be performed in a wellventilated fume hood.



Exemplary Analytical Protocol: Determination of Dichloroalkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of volatile chlorinated hydrocarbons like **1,2-dichlorohexane**, based on a method for the determination of **1,2-dichloroethane**.[8][9]

Instrumentation:

- · Gas chromatograph (GC) with a mass spectrometer (MS) detector
- Capillary column suitable for volatile organic compounds (e.g., DB-624)[10]
- Headspace autosampler (for trace analysis from a matrix) or direct liquid injection
- · Helium carrier gas

Procedure:

- Sample Preparation: For a pure sample, a dilute solution in a suitable solvent (e.g., hexane or methanol) is prepared. For trace analysis in a matrix (e.g., air), sampling is performed by drawing a defined volume of air through an adsorption tube.[8][9]
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C, and held for 5 minutes. (This program should be optimized for 1,2-dichlorohexane).
 - MS Transfer Line Temperature: 280 °C
 - o Ion Source Temperature: 230 °C
 - Mass Range: Scan from m/z 40 to 200.



 Data Analysis: The retention time of the peak corresponding to 1,2-dichlorohexane is used for identification. The mass spectrum of the peak is compared to a reference spectrum (e.g., from the NIST library) for confirmation.[4] Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.

Visualizations

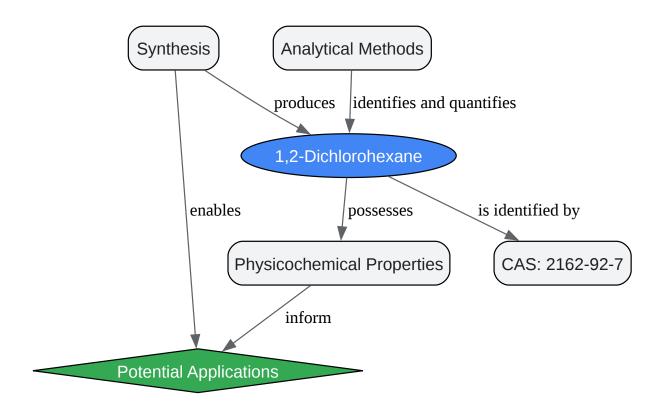
The following diagrams illustrate key conceptual frameworks relevant to the study of **1,2-dichlorohexane**.



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Caption: A generalized experimental workflow for the synthesis, purification, and analysis of **1,2-dichlorohexane**.





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Caption: Logical relationships between the core concepts associated with **1,2-dichlorohexane**.

Conclusion

This technical guide provides a detailed summary of the known chemical and physical properties of **1,2-dichlorohexane**, identified by its CAS number 2162-92-7. While specific, validated experimental protocols for the synthesis and analysis of this compound are not prevalent in the reviewed literature, this guide offers detailed, exemplary procedures for closely related compounds. These protocols serve as a strong starting point for researchers and scientists in drug development and other fields to develop their own specific methods for **1,2-dichlorohexane**. The provided data and workflows are intended to facilitate further research and application of this halogenated hydrocarbon.

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